molecular formula C17H19F2N3O2S B2692085 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 2309605-22-7

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2692085
CAS RN: 2309605-22-7
M. Wt: 367.41
InChI Key: MJCYLGAEEFWSIR-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, also known as DCPyPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPyPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.

Scientific Research Applications

Synthesis and Characterization for Anti-Inflammatory and Anticancer Properties

Research has explored the synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, closely related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, have shown promising biological properties in studies, including minimal gastric toxicity and potent inhibition of HCV NS5B RdRp activity (Ş. Küçükgüzel et al., 2013).

Effects on Pathological Pain Models

In a study focused on regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, derivatives demonstrated significant effects on pathological pain models in mice. These compounds, structurally related to the compound , exhibited anti-hyperalgesic and anti-edematogenic actions, comparable to Celecoxib in arthritic pain models (M. M. Lobo et al., 2015).

Development as Cyclooxygenase-2 Inhibitors

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). Extensive structure-activity relationship studies within this series have identified potent and selective inhibitors of COX-2 (T. Penning et al., 1997).

Applications in Catalysis and Organometallic Chemistry

In the field of catalysis and organometallic chemistry, research on pyrazole derivatives bearing a cyclopropyl group, such as N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, has demonstrated significant utility. These compounds have been successfully employed in palladium-catalyzed direct arylations, showing regioselective C4-arylation without decomposition of the cyclopropyl unit (A. Sidhom et al., 2018).

Antitubercular Potential

Explorations in the field of antimicrobial research have found that related pyrazole sulfonamide derivatives exhibit potential as antitubercular agents. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis have provided insights into their plausible inhibitory action (Nikil Purushotham & B. Poojary, 2018).

Fluorescent Probing Applications

In the realm of biochemistry, pyrazoline-based compounds structurally related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide have been developed as fluorescent probes. These probes have been used to detect glutathione in biological samples, demonstrating high sensitivity and selectivity (Sheng-Qing Wang et al., 2013).

Mechanism of Action

As for pharmacokinetics, the properties of the compound such as its solubility, stability, and how it is absorbed, distributed, metabolized, and excreted (ADME) in the body would need to be studied experimentally. These properties can greatly affect the bioavailability of the compound and its effectiveness as a drug .

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it targets a particular enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in.

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at certain pH levels or temperatures .

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2S/c18-13-5-6-14(19)17(9-13)25(23,24)20-7-8-22-16(12-3-4-12)10-15(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCYLGAEEFWSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

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